molecular formula C14H18O3 B14146874 Methyl 2,5-dimethyl-I-oxobenzenepentanoate CAS No. 60438-86-0

Methyl 2,5-dimethyl-I-oxobenzenepentanoate

Cat. No.: B14146874
CAS No.: 60438-86-0
M. Wt: 234.29 g/mol
InChI Key: DOXOTTDPGJDQIS-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-I-oxobenzenepentanoate is an organic compound with a complex structure that includes a benzene ring substituted with methyl groups and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-I-oxobenzenepentanoate typically involves multi-step organic reactions. One common method includes the esterification of 2,5-dimethylbenzoic acid with pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-I-oxobenzenepentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Methyl 2,5-dimethyl-I-oxobenzenepentanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-I-oxobenzenepentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of methyl groups.

    Methyl 5-phenylisoxazole-3-carboxylate: Contains an isoxazole ring instead of a benzene ring.

    2,2-dimethyl-4-isopropyldecane: Different functional groups and overall structure.

Uniqueness

Methyl 2,5-dimethyl-I-oxobenzenepentanoate is unique due to its specific substitution pattern on the benzene ring and the presence of the pentanoate ester

Properties

CAS No.

60438-86-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 5-(2,5-dimethylphenyl)-5-oxopentanoate

InChI

InChI=1S/C14H18O3/c1-10-7-8-11(2)12(9-10)13(15)5-4-6-14(16)17-3/h7-9H,4-6H2,1-3H3

InChI Key

DOXOTTDPGJDQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCC(=O)OC

Origin of Product

United States

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